molecular formula C7H13N3 B13622379 4-(1H-pyrazol-5-yl)butan-1-amine

4-(1H-pyrazol-5-yl)butan-1-amine

Cat. No.: B13622379
M. Wt: 139.20 g/mol
InChI Key: SWJITRNUEWFYPY-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-5-yl)butan-1-amine is a heterocyclic amine featuring a pyrazole ring substituted at the 5-position with a butan-1-amine chain. Pyrazole derivatives are widely studied due to their pharmacological relevance, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

4-(1H-pyrazol-5-yl)butan-1-amine

InChI

InChI=1S/C7H13N3/c8-5-2-1-3-7-4-6-9-10-7/h4,6H,1-3,5,8H2,(H,9,10)

InChI Key

SWJITRNUEWFYPY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1)CCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-5-yl)butan-1-amine typically involves the formation of the pyrazole ring followed by the attachment of the butylamine chain. One common method is the cycloaddition reaction between hydrazines and α,β-unsaturated carbonyl compounds to form the pyrazole ring . The reaction conditions often involve the use of a catalyst, such as silver or copper, and can be carried out under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, purification, and final product isolation. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-5-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(1H-pyrazol-5-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-5-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties
4-(1H-Pyrazol-5-yl)butan-1-amine C₇H₁₃N₃ Pyrazole (5-position), butan-1-amine 155.20 g/mol High polarity due to amine group
4-(1H-Pyrazol-1-yl)butan-2-amine C₇H₁₃N₃ Pyrazole (1-position), butan-2-amine 155.20 g/mol Reduced hydrogen bonding vs. 1-amine
1-(Butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine C₁₀H₁₇N₃ Cyclopropyl, butan-2-yl 179.26 g/mol Increased lipophilicity
N-[4-(Chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)-3-pyridinecarboxamide C₂₃H₂₂ClF₂N₅O₂ Pyrazole (5-position), pyridinecarboxamide 514.90 g/mol Enhanced receptor targeting
1-{1-[4-(Propan-2-yl)phenyl]ethyl}-1H-pyrazol-5-amine C₁₄H₁₉N₃ Bulky aromatic substituent 229.32 g/mol High lipophilicity

Key Observations :

  • Positional Isomerism : The placement of the pyrazole-nitrogen (1-yl vs. 5-yl) and amine chain (butan-1-amine vs. butan-2-amine) significantly alters hydrogen-bonding capacity and solubility. For example, 4-(1H-pyrazol-1-yl)butan-2-amine (butan-2-amine) may exhibit lower aqueous solubility than the target compound due to reduced primary amine accessibility .
  • Hybrid Structures : The pyridinecarboxamide derivative in demonstrates how combining pyrazole with heterocyclic systems broadens pharmacological applicability, likely targeting enzymes or receptors.

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